molecular formula C11H14N4 B13070867 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline

4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline

Cat. No.: B13070867
M. Wt: 202.26 g/mol
InChI Key: NSVOCHVDWNXZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of specific pathways. For instance, in cancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar properties.

    1,2,3-Triazole: Another triazole derivative with distinct chemical behavior.

    Benzotriazole: A triazole compound with applications in corrosion inhibition.

Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-5-YL)-N-methylaniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable hydrogen bonds and undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-N-methylaniline

InChI

InChI=1S/C11H14N4/c1-8-13-11(15(3)14-8)9-4-6-10(12-2)7-5-9/h4-7,12H,1-3H3

InChI Key

NSVOCHVDWNXZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=C(C=C2)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.